molecular formula C10H14N2 B2854880 3-(Pyrrolidin-3-ylmethyl)pyridine CAS No. 1018827-45-6

3-(Pyrrolidin-3-ylmethyl)pyridine

Cat. No. B2854880
CAS RN: 1018827-45-6
M. Wt: 162.236
InChI Key: KZXRUDMXYZAZKU-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-ylmethyl)pyridine is an organic compound that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine, also known as tetrahydropyrrole, is a cyclic secondary amine, classified as a saturated heterocycle . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods involve the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .


Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-3-ylmethyl)pyridine can be determined using various density functional theory (DFT) approaches. These approaches can determine the structures and the interaction energies of the formed complexes between pyridine and a series of dihalogen molecules . The InChI code for 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is 1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H .


Chemical Reactions Analysis

Pyrrolidine derivatives have been involved in a variety of chemical reactions. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Other reactions include the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyrrolidin-3-ylmethyl)pyridine can be determined using various methods. For instance, the density of 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is 1.0±0.1 g/cm3, and its boiling point is 283.5±15.0 °C at 760 mmHg .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “3-(Pyrrolidin-3-ylmethyl)pyridine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antiproliferative Activity

Some derivatives of “3-(Pyrrolidin-3-ylmethyl)pyridine” have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This suggests that these compounds could be potential candidates for cancer treatment.

Biological Activity

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity . This makes “3-(Pyrrolidin-3-ylmethyl)pyridine” a valuable compound in the development of drugs with specific targets.

Stereogenicity of Carbons

One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Halogenation of Pyridines

The “3-(Pyrrolidin-3-ylmethyl)pyridine” structure can be halogenated at the 3-position of the pyridine ring . This method has been used to produce a diverse set of 3-halopyridines and demonstrated late-stage halogenation of complex pharmaceuticals and agrochemicals .

Synthetic Strategies

The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, e.g., proline derivatives . This provides a variety of synthetic strategies for the development of new compounds.

Safety and Hazards

The safety data sheet for pyridine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

Future Directions

Pyrrolidine derivatives, including 3-(Pyrrolidin-3-ylmethyl)pyridine, have significant potential in drug discovery and medicinal chemistry . They can be used to design new compounds with different biological profiles . Future research could focus on developing more efficient synthesis methods and exploring the biological activity of these compounds .

properties

IUPAC Name

3-(pyrrolidin-3-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h1-2,4,7,10,12H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXRUDMXYZAZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-3-ylmethyl)pyridine

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